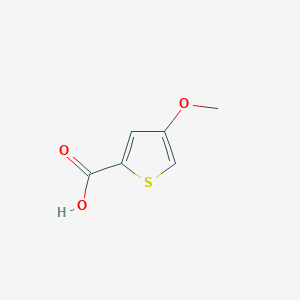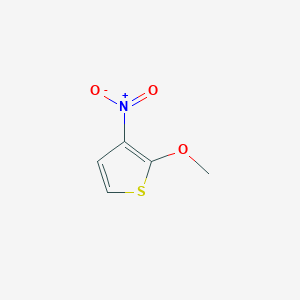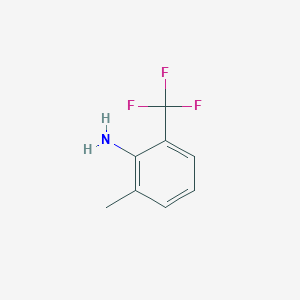
2-甲基-6-(三氟甲基)苯胺
概述
描述
2-Methyl-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H8F3N . It is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Synthesis Analysis
The synthesis of 2-Methyl-6-(trifluoromethyl)aniline involves several steps . The process starts with tetrahydrofuran (THF) and the synthetic chloro-5-trifluoromethyl of the 2-isobutyramide. Under nitrogen protection, n-Butyl Lithium/hexane solution is slowly dripped in. After a period of insulation reaction, sulfuric acid two potassium esters are added, followed by water. The mixture is then warmed up to 50 °C for stratification .Molecular Structure Analysis
The molecular weight of 2-Methyl-6-(trifluoromethyl)aniline is 175.15 . The linear formula of this compound is FC6H3(CF3)NH2 .Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)aniline is involved in various chemical reactions. For instance, it is used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane . It also undergoes chemical degradation, which promotes dealkylation of the amino group, reduction from the nitro to the amino group, partial oxidation from the trifluoromethyl to the carboxyl group, and subsequently, degradation into smaller fragments .Physical And Chemical Properties Analysis
2-Methyl-6-(trifluoromethyl)aniline has a boiling point of 155 °C and a density of 1.388 g/mL at 25 °C . Its refractive index is 1.462 .科学研究应用
Neurodegenerative Disorder Research
2-Methyl-6-(trifluoromethyl)aniline is used as a reactant in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Analgesic Compound Synthesis
This compound is involved in the synthesis of flunixin, an analgesic compound. It reacts with 2-chloronicotinate in ethylene glycol to produce flunixin .
Cell Proliferation and Apoptosis
The trifluoromethyl group, which is part of the structure of 2-Methyl-6-(trifluoromethyl)aniline, is found in compounds like Alpelisib. These compounds are involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Trifluoromethylarylation of Alkenes
2-Methyl-6-(trifluoromethyl)aniline can be used in trifluoromethylarylation reactions of alkenes. An in-depth mechanistic study highlights the role of hexafluoroisopropanol (HFIP) as a solvent that establishes a hydrogen bonding network with aniline and trifluoromethyl reagent .
Chemical Synthesis Methodology
There is a patented method for synthesizing 2-Methyl-6-(trifluoromethyl)aniline which involves using 2-chloro-3-trifluoromethyl aniline as a raw material and introducing methylthio on the nitrogen atom .
安全和危害
未来方向
2-Methyl-6-(trifluoromethyl)aniline is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s and epilepsy .
作用机制
Target of Action
It’s known that similar compounds have been used in the synthesis of methylguanidine derivatives as prospective pet radioligands for the open channel of the nmda receptor, linked to alzheimer’s, epilepsy, and other neurodegenerative disorders .
Mode of Action
It’s known to be a reactant in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it’s likely that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
It’s known that similar compounds have been used in the synthesis of prospective pet radioligands for the open channel of the nmda receptor, suggesting potential applications in the study and treatment of neurodegenerative disorders .
Action Environment
The action of 2-Methyl-6-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound forms explosive mixtures with air on intense heating . Therefore, it’s crucial to ensure adequate ventilation, avoid dust formation, and store the compound under an inert atmosphere . These precautions help maintain the compound’s stability and efficacy.
属性
IUPAC Name |
2-methyl-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPCTHRQJVSSIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536642 | |
| Record name | 2-Methyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88301-98-8 | |
| Record name | 2-Methyl-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-methylbenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

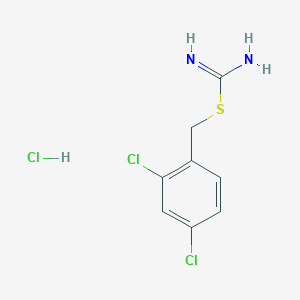
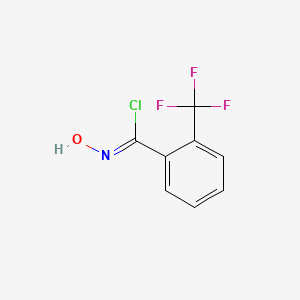
![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)




![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)


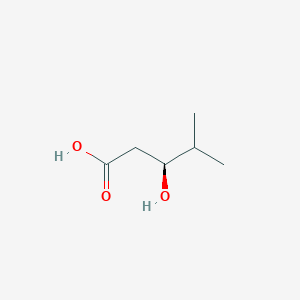
![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)
